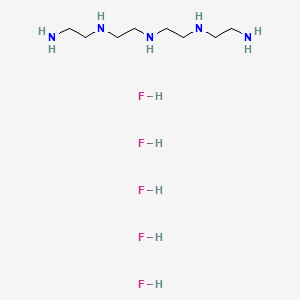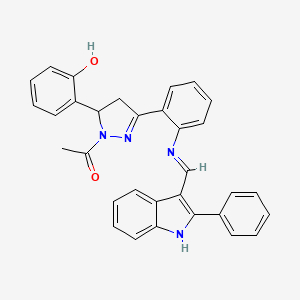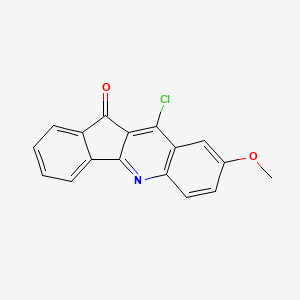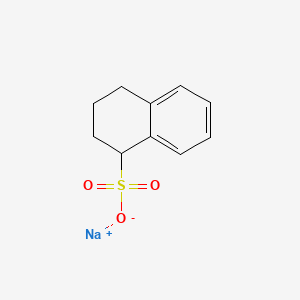
Sodium tetrahydronaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrahydronaphthalenesulphonate: is an organic compound with the molecular formula C10H11NaO3S . It is a sodium salt derived from tetrahydronaphthalenesulfonic acid. This compound is known for its solubility in water and its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene followed by neutralization with sodium hydroxide. The general steps are as follows:
Sulfonation: Tetrahydronaphthalene is reacted with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting tetrahydronaphthalenesulfonic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Sulfonation in a Reactor: Tetrahydronaphthalene is sulfonated in a reactor using concentrated sulfuric acid.
Neutralization in a Mixing Tank: The sulfonated product is then neutralized with sodium hydroxide in a mixing tank.
Filtration and Drying: The final product is filtered to remove impurities and dried to obtain the this compound powder.
Chemical Reactions Analysis
Types of Reactions: Sodium tetrahydronaphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form tetrahydronaphthalene.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Sodium tetrahydronaphthalenesulphonate is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and other functionalized naphthalenes .
Biology and Medicine: In biological research, it is used as a surfactant and dispersing agent. Its ability to modify the surface properties of biological molecules makes it useful in various biochemical assays .
Industry:
Textile Industry: Used as a dye dispersant to ensure uniform color distribution.
Agriculture: Acts as a dispersing agent for pesticides and fertilizers, enhancing their effectiveness.
Mechanism of Action
The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its ability to interact with various molecular targets through its sulfonate group. This interaction can modify the surface properties of molecules, facilitating their dispersion and solubilization in aqueous solutions . The sulfonate group can also participate in ionic interactions, enhancing the compound’s effectiveness as a dispersing agent .
Comparison with Similar Compounds
Sodium naphthalene sulfonate: Another sodium salt of naphthalene sulfonic acid, used similarly as a dispersing agent.
Sodium 2-naphthalenesulfonate: Used in similar applications but differs in the position of the sulfonate group on the naphthalene ring.
Uniqueness: Sodium tetrahydronaphthalenesulphonate is unique due to the tetrahydro modification of the naphthalene ring, which can influence its reactivity and solubility compared to other naphthalene sulfonates .
Properties
CAS No. |
52214-65-0 |
|---|---|
Molecular Formula |
C10H11NaO3S |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
IYNDBHDAIOZDQC-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


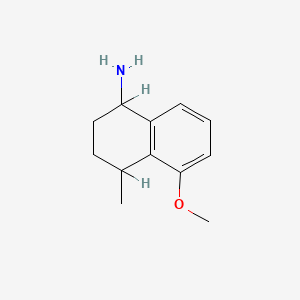
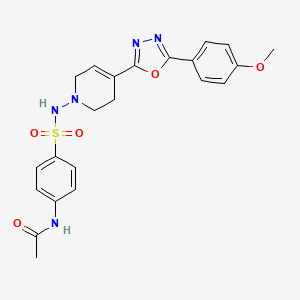
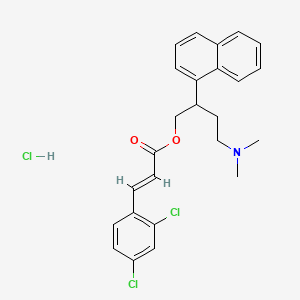

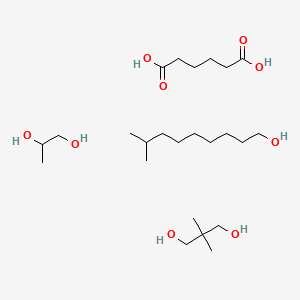

![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
